4-{[2-(3,4-Diethoxyphenyl)ethyl]amino}tetrahydrothiophene-3-ol 1,1-dioxide
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Overview
Description
4-{[2-(3,4-Diethoxyphenyl)ethyl]amino}tetrahydro-3-thiopheneol 1,1-dioxide is a complex organic compound with the molecular formula C16H25NO5S . This compound features a thiophene ring, which is a sulfur-containing five-membered ring, and a diethoxyphenyl group, which is a benzene ring substituted with two ethoxy groups. The presence of these functional groups makes the compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(3,4-Diethoxyphenyl)ethyl]amino}tetrahydro-3-thiopheneol 1,1-dioxide typically involves multiple steps:
Formation of the Diethoxyphenyl Group: The starting material, 3,4-diethoxybenzaldehyde, is prepared by the ethylation of 3,4-dihydroxybenzaldehyde.
Formation of the Aminoethyl Group: The aminoethyl group is introduced via a reductive amination reaction using ethylenediamine and a suitable reducing agent such as sodium cyanoborohydride.
Cyclization to Form the Thiophene Ring: The intermediate is then subjected to cyclization conditions to form the thiophene ring. This step often involves the use of sulfur and a base such as sodium hydroxide.
Oxidation to Form the 1,1-Dioxide: The final step involves the oxidation of the thiophene ring to form the 1,1-dioxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(3,4-Diethoxyphenyl)ethyl]amino}tetrahydro-3-thiopheneol 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be further oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-{[2-(3,4-Diethoxyphenyl)ethyl]amino}tetrahydro-3-thiopheneol 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-{[2-(3,4-Diethoxyphenyl)ethyl]amino}tetrahydro-3-thiopheneol 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}tetrahydro-3-thiopheneol 1,1-dioxide: Similar structure but with methoxy groups instead of ethoxy groups.
4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}tetrahydro-3-thiopheneol 1,1-dioxide: Similar structure but with hydroxy groups instead of ethoxy groups.
Uniqueness
The presence of the diethoxyphenyl group in 4-{[2-(3,4-Diethoxyphenyl)ethyl]amino}tetrahydro-3-thiopheneol 1,1-dioxide makes it unique compared to its analogs. The ethoxy groups can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H25NO5S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-[2-(3,4-diethoxyphenyl)ethylamino]-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C16H25NO5S/c1-3-21-15-6-5-12(9-16(15)22-4-2)7-8-17-13-10-23(19,20)11-14(13)18/h5-6,9,13-14,17-18H,3-4,7-8,10-11H2,1-2H3 |
InChI Key |
GBAUDIVBNJZRQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC2CS(=O)(=O)CC2O)OCC |
Origin of Product |
United States |
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